
(r)-2-Amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol is an organic compound that features a benzene ring substituted with methoxy, nitro, and amino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol typically involves the following steps:
Methoxylation: The addition of a methoxy group to the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and methoxylation reactions, followed by purification steps to isolate the desired product. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides (Cl-, Br-) and alkoxides (RO-).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-Amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials and catalysts.
Biology
In biology, this compound may be used in the study of enzyme interactions and as a probe to investigate biochemical pathways.
Medicine
Industry
In industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating biochemical pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-methoxy-2-nitrophenyl)ethan-1-one
- 1-(3-Nitrophenyl)ethan-1-ol
- 3’-Methoxy-2’-nitroacetophenone
Uniqueness
®-2-Amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol is unique due to the presence of both amino and methoxy groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H12N2O4 |
|---|---|
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(3-methoxy-2-nitrophenyl)ethanol |
InChI |
InChI=1S/C9H12N2O4/c1-15-8-4-2-3-6(7(10)5-12)9(8)11(13)14/h2-4,7,12H,5,10H2,1H3/t7-/m0/s1 |
Clave InChI |
PKJJHYMAVRAYRE-ZETCQYMHSA-N |
SMILES isomérico |
COC1=CC=CC(=C1[N+](=O)[O-])[C@H](CO)N |
SMILES canónico |
COC1=CC=CC(=C1[N+](=O)[O-])C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


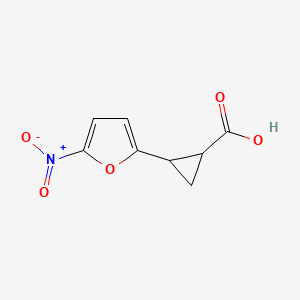
![3-[3-(Difluoromethoxy)phenyl]oxan-3-amine](/img/structure/B13586358.png)
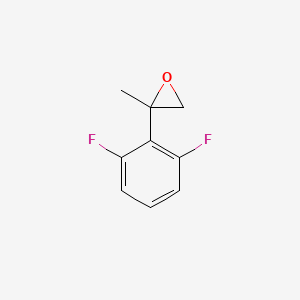
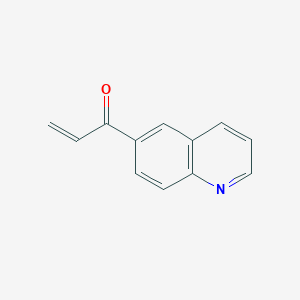

![N-[2-(1H-1,3-Benzodiazol-2-YL)ethyl]-2-(4-bromophenoxy)acetamide](/img/structure/B13586395.png)
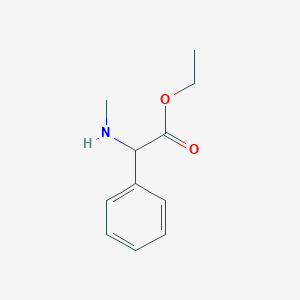
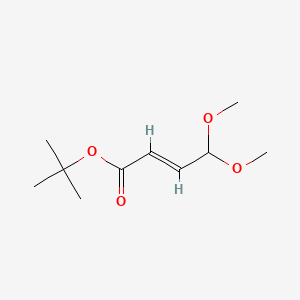
![2,2-Difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B13586414.png)
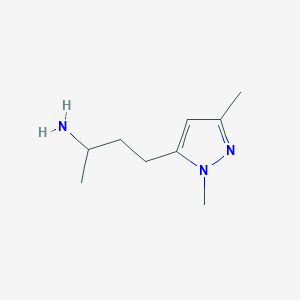

![4-acetyl-N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]morpholine-2-carboxamidehydrochloride](/img/structure/B13586444.png)
![7-methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one](/img/structure/B13586447.png)
![3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine](/img/structure/B13586452.png)
